N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide
Description
N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a cyclopentane ring substituted with a carboxamide group and a pyrrolidinone moiety
Properties
IUPAC Name |
N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2)6-4-9(8-13)12(17)15(3)10-5-7-14-11(10)16/h9-10H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWPBBLOOLCMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)C(=O)N(C)C2CCNC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced via a cyclization reaction involving a suitable diene or dienophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the cyclopentane derivative with an amine, followed by acylation using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide: Lacks the trimethyl substitution, which may affect its reactivity and biological activity.
3,3-dimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide: Similar structure but with fewer methyl groups, potentially altering its chemical properties.
N-(2-oxopyrrolidin-3-yl)cyclohexane-1-carboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, which may influence its steric and electronic properties.
Uniqueness
N,3,3-trimethyl-N-(2-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the cyclopentane ring may enhance its stability and modify its interaction with molecular targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
